molecular formula C11H14O2 B180277 1-(2-Hydroxyphenyl)pentan-1-one CAS No. 18430-91-6

1-(2-Hydroxyphenyl)pentan-1-one

Cat. No. B180277
CAS RN: 18430-91-6
M. Wt: 178.23 g/mol
InChI Key: UJFVHMXWJOMCKU-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)pentan-1-one is a chemical compound . It is used as a liquid crystal raw material and intermediate . The molecular formula of this compound is C11H14O2 and it has a molar mass of 178.23 .


Synthesis Analysis

A novel collector of 1-(2-Hydroxyphenyl)pentan-1-one was synthesized from 2-hydroxy acetophenone and octanal . The synthesis process involved a multistep procedure .


Molecular Structure Analysis

The molecular structure of 1-(2-Hydroxyphenyl)pentan-1-one was optimized using density functional theory at the B3LYP method with a 6-311G** basis set . The oxygen atoms and π-system revealed a high chemical reactivity for the title compound as electron donor spots and active sites for an electrophilic attack .


Chemical Reactions Analysis

The chemical reactivity of 1-(2-Hydroxyphenyl)pentan-1-one was studied using quantum chemical parameters such as hardness, softness, electronegativity, and electrophilicity . The carbonyl group in the molecule was shown to play a significant role in antibacterial activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Hydroxyphenyl)pentan-1-one include a density of 1.0292 (rough estimate), a melting point of 62-65 °C, a boiling point of 182-183°C/3mmHg (lit.), a flashing point of 134.7°C, a vapor pressure of 0.000158mmHg at 25°C, and a refractive index of 1.5390 (estimate) .

Scientific Research Applications

  • Polymorphism in Derivatives A study identified a new polymorph of 1-(4-hydroxyphenyl)pentan-1-one, a derivative of 1-(2-Hydroxyphenyl)pentan-1-one, by differential scanning calorimetry, hot stage microscopy, and X-ray powder diffraction. This polymorph, obtained by crystallization from melt, demonstrates the compound's potential in crystallography and material science research (Lopes et al., 2017).

  • Characterization in Designer Drugs Though related to drug research, an important application is the mass spectrometric, nuclear magnetic resonance spectroscopic, and infrared spectroscopic characterization of derivatives like pentedrone, which is structurally similar to 1-(2-Hydroxyphenyl)pentan-1-one (Westphal et al., 2012).

  • Anticancer Activities Derivatives of 1-(2-Hydroxyphenyl)pentan-1-one have been synthesized and evaluated for anticancer activities. For example, a heterocyclic compound incorporating a derivative showed significant activity against bone cancer cell lines (Lv et al., 2019).

  • Chemical Transformations and Reactions Research includes studying the chemical behavior and transformations of derivatives, like the Lewis acid catalyzed stereoselective hydrosilylation of ketones, demonstrating the compound's relevance in organic chemistry and catalysis (Asao et al., 2002).

  • Bioremediation Applications A study exploring the role of laccase from Fusarium incarnatum in the bioremediation of environmental pollutants like Bisphenol A, shows the potential application of related compounds in environmental science (Chhaya & Gupte, 2013).

  • Natural Source Derivatives and Biological Activity Derivatives from natural sources, like those isolated from endophytic Cryptosporiopsis sp., demonstrate biological activities such as cytotoxicity against cancer cell lines and antibacterial properties (Zilla et al., 2013).

  • Theoretical and Molecular Studies Theoretical studies, like those involving density functional theory and molecular docking, help in understanding the chemical and antibacterial activities of derivatives, offering insights into their pharmacological potential (Deghady et al., 2021).

Future Directions

The future directions for the study of 1-(2-Hydroxyphenyl)pentan-1-one could involve further exploration of its pharmacological activities, including its potential antibacterial, antifungal, anti-inflammatory, and anticancer properties . Additionally, more research could be conducted to understand its mechanism of action and to develop it as a potential therapeutic agent.

properties

IUPAC Name

1-(2-hydroxyphenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-3-7-10(12)9-6-4-5-8-11(9)13/h4-6,8,13H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFVHMXWJOMCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00939821
Record name 1-(2-Hydroxyphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00939821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyphenyl)pentan-1-one

CAS RN

18430-91-6
Record name NSC49322
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Hydroxyphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00939821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
CM Le - 2012 - search.proquest.com
Transition metal-catalyzed olefin hydroacylation represents an atom-economical approach for the synthesis of valuable ketone products. To date, the intermolecular variant of this …
Number of citations: 4 search.proquest.com
L Hu - 2020 - search.proquest.com
Optically pure chiral compounds are of great importance and have found widespread application in pharmaceuticals, agrochemicals, and materials. They are closely related to our daily …
Number of citations: 0 search.proquest.com
PJ Alaimo, ZA Knight, KM Shokat - Bioorganic & medicinal chemistry, 2005 - Elsevier
A single residue in the ATP binding pocket of protein kinases—termed the gatekeeper—has been shown to control sensitivity to a wide range of small molecule inhibitors (Chem. Biol.…
Number of citations: 96 www.sciencedirect.com
ZA Knight - 2005 - search.proquest.com
Protein and lipid kinases direct signal transduction by the phosphorylation of their substrates. Elucidating kinase-mediated signaling pathways and validating specific kinases as targets …
Number of citations: 4 search.proquest.com

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